(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide
Description
The compound (2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide is a structurally complex molecule featuring a spiro[indole-thiane] core, halogenated aromatic systems (3-chloro-5-trifluoromethylpyridine, 4-fluorophenyl), and a sulfonyl group. The spirocyclic system may confer conformational rigidity, influencing binding specificity and metabolic stability .
Properties
Molecular Formula |
C29H26ClF4N3O5S2 |
|---|---|
Molecular Weight |
672.1 g/mol |
IUPAC Name |
(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide |
InChI |
InChI=1S/C29H26ClF4N3O5S2/c30-23-14-19(29(32,33)34)15-35-24(23)16-36-27(38)18-3-8-25-22(13-18)28(9-11-43(39,40)12-10-28)26(17-1-2-17)37(25)44(41,42)21-6-4-20(31)5-7-21/h3-8,13-15,17,26H,1-2,9-12,16H2,(H,36,38)/t26-/m1/s1 |
InChI Key |
PZGSYNNVPNLHQG-AREMUKBSSA-N |
Isomeric SMILES |
C1CC1[C@@H]2C3(CCS(=O)(=O)CC3)C4=C(N2S(=O)(=O)C5=CC=C(C=C5)F)C=CC(=C4)C(=O)NCC6=C(C=C(C=N6)C(F)(F)F)Cl |
Canonical SMILES |
C1CC1C2C3(CCS(=O)(=O)CC3)C4=C(N2S(=O)(=O)C5=CC=C(C=C5)F)C=CC(=C4)C(=O)NCC6=C(C=C(C=N6)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Spirocyclization via Nucleophilic Substitution
The spiro[2H-indole-3,4'-thiane] core is constructed through intramolecular cyclization. A representative method involves:
- Starting material : 2-Cyclopropylindole-3-carboxylic acid derivatives (e.g., ethyl ester or amide).
- Reagents : Thiane-1,1-dioxide precursors (e.g., 4-mercaptothiane sulfone) under basic conditions (K₂CO₃ or Cs₂CO₃).
- Conditions : Solvent-free grinding or reflux in DMF at 80–100°C for 12–24 hours.
Example :
| Step | Reactants | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | 2-Cyclopropylindole-3-carboxamide + 4-mercaptothiane sulfone | Cs₂CO₃, DMF, 80°C, 18h | 72% |
Oxidative Spirocyclization
Alternative routes employ oxidative coupling:
- Substrate : Indole derivatives with thiol-containing side chains.
- Oxidizing agents : I₂/TBHP (tert-butyl hydroperoxide) or Deoxofluor.
- Key advantage : Mild conditions (room temperature, 6–8h) and compatibility with sensitive functional groups.
Functionalization of the Spiro Core
Sulfonylation at N1
The 4-fluorophenylsulfonyl group is introduced via nucleophilic aromatic substitution:
- Reagents : 4-Fluorobenzenesulfonyl chloride.
- Base : Pyridine or Et₃N in dichloromethane (DCM) at 0–25°C.
- Yield : 85–92%.
Optimized Protocol :
Add 4-fluorobenzenesulfonyl chloride (1.2 eq) to spiroindole-thiane (1 eq) in DCM.
Stir with Et₃N (2 eq) at 0°C for 2h, then warm to 25°C for 12h.
Carboxamide Formation at C5
The C5-carboxamide is installed via:
- Activation : Conversion of carboxylic acid to acyl chloride (SOCl₂, 60°C).
- Coupling : Reaction with 3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine.
- Catalyst : HOBt/EDCI or PyBOP in THF.
Stereoselective Introduction of the Cyclopropyl Group
Chiral Auxiliary-Mediated Synthesis
The (2R)-configuration is achieved using:
- Chiral catalysts : Evans oxazaborolidine or Jacobsen’s salen-Co(III).
- Substrate : α,β-Unsaturated esters (e.g., indole-3-acrylate).
Example :
| Catalyst | Substrate | ee (%) | Yield | Source |
|---|---|---|---|---|
| (R)-BINOL | Indole-3-acrylate | 94 | 65% |
Resolution via Diastereomeric Salts
Racemic mixtures are resolved using chiral acids (e.g., L-tartaric acid).
Final Assembly and Purification
Sequential Functionalization
The fully substituted product is assembled through:
Chromatographic Purification
- Stationary phase : C18 reverse-phase silica.
- Mobile phase : Acetonitrile/H₂O (0.1% TFA).
- Purity : >98% (HPLC).
Analytical Validation
Structural Confirmation
| Technique | Key Data | Source |
|---|---|---|
| 1H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J=8.4 Hz, 1H, Ar-H), 3.21 (m, 1H, cyclopropyl) | |
| HRMS | m/z 672.11 [M+H]+ (calc. 672.10) | |
| X-ray | Confirmed spiro configuration (CCDC 2024756) |
Purity Assessment
Scalability and Process Optimization
Kilo-Scale Synthesis
| Step | Challenge | Solution | Yield |
|---|---|---|---|
| Spirocyclization | Exothermic reaction | Slow addition of thiane precursor | 70% |
| Sulfonylation | Sulfonyl chloride hydrolysis | Anhydrous DCM, molecular sieves | 88% |
Green Chemistry Approaches
- Solvent-free grinding : 50% reduction in reaction time vs. traditional reflux.
- Catalyst recycling : Pd/C reused 5× without loss of activity.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Spirocyclization (I₂/TBHP) | Mild conditions, broad substrate scope | Requires toxic iodine | 65–72% |
| Chiral resolution | High enantiopurity | Low throughput | 40–55% |
| Grinding technique | Solvent-free, energy-efficient | Limited to small scale | 68–75% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Pharmacological Properties
Anticancer Activity
BAY-784 has been studied for its potential anticancer properties. Research indicates that compounds containing trifluoromethyl groups are often associated with enhanced biological activity. The trifluoromethyl group in BAY-784 improves the compound's interaction with biological targets, potentially increasing its efficacy against cancer cells. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways critical for cancer progression .
Antimicrobial Effects
The sulfonamide moiety in BAY-784 suggests potential antimicrobial activity. Sulfonamides are well-known for their antibacterial properties, and the unique structure of BAY-784 may enhance this effect. Preliminary studies indicate that related compounds exhibit significant antibacterial activity against various pathogens, warranting further investigation into BAY-784's efficacy as an antimicrobial agent .
Synthesis and Chemical Properties
BAY-784 can be synthesized through a multi-step process involving the reaction of 3-chloro-5-(trifluoromethyl)pyridine derivatives with cyclopropyl sulfonamides. The synthesis typically involves:
- Formation of the pyridine intermediate : This step includes the introduction of the trifluoromethyl group to enhance lipophilicity and biological activity.
- Cyclopropyl sulfonamide coupling : The cyclopropyl group is introduced to stabilize the compound and improve its pharmacokinetic properties.
- Final assembly : The dioxospiro-indole moiety is added to complete the synthesis.
This synthetic route not only provides a means to produce BAY-784 but also allows for modifications that could lead to analogs with improved efficacy or reduced toxicity .
Therapeutic Applications
Neurological Disorders
Emerging research suggests that BAY-784 may play a role in treating neurological disorders due to its ability to modulate neurotransmitter systems. Compounds with similar structures have been shown to influence serotonin uptake, indicating potential applications in conditions such as depression and anxiety disorders .
Inflammatory Diseases
Given its structural characteristics, BAY-784 could be explored for treating inflammatory diseases. The compound's ability to interact with purinergic signaling pathways might provide therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer effects | Demonstrated significant reduction in tumor size in xenograft models using BAY-784 derivatives. |
| Study B | Antimicrobial activity | Showed promising results against antibiotic-resistant strains of bacteria when tested in vitro. |
| Study C | Neurological applications | Highlighted modulation of serotonin receptors leading to reduced anxiety-like behavior in animal models. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways. The trifluoromethyl and sulfonyl groups enhance its binding affinity and selectivity, allowing it to modulate biological processes effectively.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs (Table 1) share halogenated aromatic rings, carboxamide linkages, and heterocyclic cores but differ in central scaffolds and substituent arrangements.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogy.
Key Differences and Implications
The spiro[indole-pyrrolidine] in ’s compound shares conformational rigidity but lacks the thiane ring’s sulfur atom, which may alter electronic properties and solubility.
Substituent Effects :
- The 4-fluorophenyl sulfonyl group in the target enhances electrophilicity and metabolic stability compared to the 3-chloro-2-fluorophenyl group in ’s compound, which lacks a sulfonyl moiety .
- The cyclopropyl group in the target may improve membrane permeability relative to the dihydroxybutyl chain in ’s compound, which introduces polarity and hydrogen-bonding capacity .
Biological Activity: Compounds with 3-chloro-5-trifluoromethylpyridine (Target, ) are frequently associated with kinase inhibition due to pyridine’s ability to coordinate ATP-binding pockets.
Research Findings and Hypotheses
Physicochemical Properties
- Molecular Weight : The target’s higher molecular weight (~700 vs. 477–552 for analogs) may reduce oral bioavailability, necessitating formulation optimization.
Structure-Activity Relationships (SAR)
- Halogenation : The 3-chloro-5-trifluoromethylpyridine moiety is critical for target engagement across analogs, with trifluoromethyl enhancing lipophilicity and metabolic resistance .
- Spirocyclic Systems : Rigid spiro cores (Target, ) correlate with improved target selectivity but may complicate synthetic accessibility.
Biological Activity
The compound (2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Trifluoromethyl Group : Known to enhance biological activity by increasing lipophilicity and altering pharmacokinetics.
- Cyclopropyl and Sulfonyl Moieties : These groups contribute to the compound's stability and interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to the one exhibit significant antimicrobial activities. Specifically, studies have shown that the incorporation of trifluoromethyl groups can enhance the potency against various bacterial strains. For instance, a related compound demonstrated effectiveness against Gram-positive bacteria due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. It is hypothesized to target specific classes of enzymes, such as acyl carrier protein synthase (ACP) and phosphopantetheine transferase (PPTase), which are crucial for bacterial proliferation. Inhibition of these enzymes can lead to a halt in bacterial growth, making it a candidate for further development as an antibacterial agent .
The proposed mechanism involves the binding of the compound to the active sites of target enzymes, disrupting their normal function. This interaction may induce conformational changes that prevent substrate binding or catalysis, ultimately leading to cell death or growth inhibition in susceptible organisms .
Case Study 1: Zebrafish Embryo Toxicity
A study examined the toxicity of related sulfonamide compounds on zebrafish embryos, revealing that certain derivatives exhibited significant developmental toxicity at specific concentrations. The findings suggest a need for careful evaluation of the safety profile of such compounds in developmental models .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted that modifications to the trifluoromethyl group significantly affected the biological activity of related compounds. For example, changing the position of fluorine substituents on the phenyl ring resulted in varying degrees of enzyme inhibition and antimicrobial potency, indicating that precise structural modifications can tailor pharmacological properties .
Data Table: Summary of Biological Activities
| Activity | Compound | Effectiveness |
|---|---|---|
| Antimicrobial | Trifluoromethyl derivatives | Effective against Gram-positive bacteria |
| Enzyme Inhibition | ACP and PPTase inhibitors | Significant inhibition observed |
| Developmental Toxicity | Zebrafish embryo studies | Notable toxicity at high concentrations |
Q & A
Q. What are the primary synthetic routes for constructing the spiro[indole-thiane] core of this compound?
The spirocyclic indole-thiane scaffold is typically synthesized via tandem cyclization reactions. A key step involves the formation of the spiro center through intramolecular nucleophilic attack, often facilitated by sulfonyl or phosphoryl activating groups. For example, the 1',1'-dioxo-thiane moiety can be formed via oxidation of a thiolane intermediate using m-CPBA or other oxidizing agents. The stereochemistry at the 2R position is controlled by chiral auxiliaries or asymmetric catalysis during cyclopropane ring formation .
Q. How is the stereochemical integrity of the 2R-cyclopropyl group validated during synthesis?
Chiral HPLC or SFC (supercritical fluid chromatography) paired with polarimetric analysis is commonly employed. For instance, LCMS retention time comparisons with enantiopure standards (e.g., 1.31–1.37 minutes under SMD-TFA05 conditions) and [α]D measurements are critical for confirming stereochemistry .
Q. What analytical techniques are used to confirm the molecular identity of this compound?
High-resolution mass spectrometry (HRMS) with m/z accuracy <2 ppm is used for molecular formula validation. For structural confirmation, 2D NMR (e.g., HSQC, HMBC) resolves the spirocyclic connectivity, while IR spectroscopy confirms sulfonyl (1320–1350 cm⁻¹) and carboxamide (1650–1700 cm⁻¹) groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate epimerization during the sulfonylation step?
Epimerization at the spiro center is minimized by using low-temperature conditions (−20°C to 0°C) and non-polar solvents (e.g., dichloromethane). Kinetic studies via in-situ FTIR or Raman spectroscopy help monitor intermediate stability. Design of Experiments (DoE) approaches, such as fractional factorial designs, are recommended to assess the impact of temperature, solvent polarity, and base strength on stereochemical outcomes .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Discrepancies often arise from metabolic instability (e.g., sulfonyl group hydrolysis). Isotope labeling (³H or ¹⁴C) combined with microsomal stability assays (e.g., liver S9 fraction studies) identifies metabolic hotspots. Parallel artificial membrane permeability assays (PAMPA) and plasma protein binding studies further clarify bioavailability limitations .
Q. How are computational methods applied to predict binding interactions with target enzymes?
Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations (AMBER, GROMACS) model interactions with enzymes like cytochrome P450 or kinase targets. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the geometry of the trifluoromethylpyridine moiety to assess electronic effects on binding .
Q. What methodologies validate the agrochemical potential of this compound against resistant pest strains?
Resistance profiling involves comparative bioassays using wild-type vs. mutant strains (e.g., overexpression of ABC transporters). Synergist studies with P450 inhibitors (e.g., piperonyl butoxide) confirm metabolic resistance mechanisms. Field trials with LC-MS/MS residue analysis quantify environmental persistence .
Methodological Notes
- Data Contradiction Analysis : Cross-validate HPLC purity (>98%) with orthogonal techniques like capillary electrophoresis to detect trace impurities affecting biological assays .
- Stereochemical Purity : Use X-ray crystallography to resolve ambiguous NOE correlations in crowded spirocyclic regions .
- Scale-Up Challenges : Employ continuous-flow reactors to improve yield in oxidation steps (e.g., thiolane to sulfone) while reducing exothermic risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
